Dads-E

Description

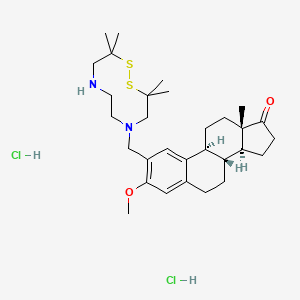

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

108736-70-5 |

|---|---|

Molecular Formula |

C30H48Cl2N2O2S2 |

Molecular Weight |

603.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-2-[(3,3,10,10-tetramethyl-1,2,5,8-dithiadiazecan-5-yl)methyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one;dihydrochloride |

InChI |

InChI=1S/C30H46N2O2S2.2ClH/c1-28(2)18-31-13-14-32(19-29(3,4)36-35-28)17-21-15-24-20(16-26(21)34-6)7-8-23-22(24)11-12-30(5)25(23)9-10-27(30)33;;/h15-16,22-23,25,31H,7-14,17-19H2,1-6H3;2*1H/t22-,23+,25-,30-;;/m0../s1 |

InChI Key |

JEJDYDHMKHZVRL-HYPZIQOMSA-N |

SMILES |

CC1(CNCCN(CC(SS1)(C)C)CC2=C(C=C3CCC4C(C3=C2)CCC5(C4CCC5=O)C)OC)C.Cl.Cl |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)CN5CCNCC(SSC(C5)(C)C)(C)C)OC.Cl.Cl |

Canonical SMILES |

CC1(CNCCN(CC(SS1)(C)C)CC2=C(C=C3CCC4C(C3=C2)CCC5(C4CCC5=O)C)OC)C.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(2-methylene estrone 3-methyl ether)-3,3,10,10-tetramethyl-1,2-dithia-5,8-diazabicyclodecane DADS-E |

Origin of Product |

United States |

Synthetic Routes and Biogenesis of Diallyl Disulfide

Enzymatic Pathways in Natural Production

The natural synthesis of diallyl disulfide is a cascade of biochemical events initiated by physical damage to the plant tissue. This process ensures that the reactive and potent compounds are only released when the plant's integrity is compromised, serving as a defense mechanism.

Alliinase-Mediated Conversion of Alliin (B105686)

The primary precursor to diallyl disulfide in garlic is a stable, odorless amino acid derivative called alliin ((+)-S-allyl-L-cysteine sulfoxide). uliege.be When garlic cloves are crushed, cut, or otherwise damaged, cellular compartmentalization is disrupted, bringing alliin into contact with the enzyme alliinase (alliin lyase), which is located in the cell's vacuoles. uliege.be

Alliinase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the rapid conversion of alliin into two intermediate molecules: allyl sulfenic acid and dehydroalanine. acs.orgnih.gov The PLP cofactor is crucial for this reaction, as it forms a Schiff base with the amino group of alliin, facilitating the elimination of the allyl sulfenic acid moiety. nih.govnih.gov

Precursor Transformation Mechanisms

The allyl sulfenic acid produced from the action of alliinase is highly unstable and reactive. Two molecules of allyl sulfenic acid spontaneously condense to form an unstable thiosulfinate known as allicin (B1665233) (diallyl thiosulfinate). mdpi.com Allicin is the principal compound responsible for the pungent odor of fresh garlic.

However, allicin itself is a transient molecule and readily undergoes further transformations. It decomposes to yield a variety of more stable organosulfur compounds, with diallyl disulfide being one of the major products. wikipedia.orgfrontiersin.org This decomposition can also lead to the formation of diallyl sulfide (B99878), diallyl trisulfide, and other related compounds. mdpi.com

The biosynthesis of the precursor, alliin, is also a subject of scientific investigation. Two primary pathways have been proposed for its formation in plants. One proposed route involves the direct S-allylation of a serine residue followed by oxidation to form the sulfoxide (B87167). Another suggested pathway proceeds through the alkylation of glutathione (B108866), followed by a series of enzymatic steps to ultimately yield alliin.

Laboratory Synthesis and Derivatization Approaches

The biological significance of diallyl disulfide has prompted the development of various laboratory methods for its synthesis and the creation of its analogs. These synthetic routes allow for the production of larger quantities of the compound for research and other applications.

Chemical Synthesis Methodologies for Diallyl Disulfide Analogs

Several chemical methods have been developed for the synthesis of diallyl disulfide and its analogs. A common industrial-scale approach involves the reaction of sodium disulfide with an allyl halide, such as allyl chloride or allyl bromide. wikipedia.org This reaction is typically carried out under an inert atmosphere at elevated temperatures.

To improve the efficiency and yield of this synthesis, various modifications have been introduced. Microwave-assisted organic synthesis has been employed to accelerate the reaction and improve yields. researchgate.net The use of phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction between the aqueous sodium disulfide and the organic allyl halide, leading to higher product yields. uliege.beresearchgate.net Researchers have also synthesized a range of diallyl disulfide analogs by modifying the allyl groups to investigate structure-activity relationships. nih.gov

| Synthesis Method | Reactants | Key Conditions | Typical Yield |

| Industrial Scale | Sodium disulfide, Allyl halide (e.g., allyl chloride) | 40-60 °C, Inert atmosphere | ~88% |

| Microwave-Assisted | Sodium disulfide, Allyl chloride | Microwave irradiation, Phase transfer catalyst (e.g., TBAB) | Up to 82.2% researchgate.net |

| Phase Transfer Catalysis | Sodium disulfide, Allyl bromide | Phase transfer catalyst (e.g., tetrabutylammonium bromide) | Varies with conditions |

Biocatalytic Synthesis Considerations

Biocatalysis offers a green and stereoselective alternative for the synthesis of organosulfur compounds. tandfonline.com While the direct biocatalytic synthesis of diallyl disulfide is not as common as chemical methods, enzymes are utilized in related transformations. For instance, oxidoreductases can be employed for the asymmetric oxidation of sulfides to chiral sulfoxides, a key structural feature in alliin. rsc.orgtudelft.nl The principles of biocatalysis, including the use of whole-cell systems or isolated enzymes like lipases and oxidases, are being explored for the synthesis of various sulfur-containing molecules, which could be adapted for diallyl disulfide or its precursors. rsc.orgnih.gov The enzymatic resolution of racemic intermediates is another biocatalytic strategy that can be applied to produce enantiomerically pure starting materials for the synthesis of specific alliin stereoisomers. uliege.be

Metabolic Transformations and Derivative Formation In Vivo

Upon consumption, diallyl disulfide undergoes extensive metabolism in the body. It is rapidly absorbed and transformed into various metabolites, which are then distributed to different tissues. The biotransformation of diallyl disulfide is a key aspect of its biological activity.

In the human body, diallyl disulfide is metabolized into several key compounds. One of the primary initial steps is the reduction of the disulfide bond to form allyl mercaptan (AM). researchgate.net This can be followed by methylation to produce allyl methyl sulfide (AMS). researchgate.net Further oxidation of AMS leads to the formation of allyl methyl sulfoxide (AMSO) and subsequently allyl methyl sulfone (AMSO2). researchgate.net These metabolites have been detected in various bodily fluids, including plasma and urine, following the ingestion of garlic or diallyl disulfide. researchgate.net

The metabolism of diallyl disulfide is mediated by various enzyme systems. Cytochrome P450 (CYP) enzymes, particularly the CYP2E1 isoform, are involved in the oxidation of diallyl disulfide. nih.gov Flavin-containing monooxygenases (FMOs) may also play a role in its metabolism. nih.gov The interaction of diallyl disulfide and its metabolites with these enzyme systems is a critical area of research for understanding its biological effects.

Molecular Mechanisms of Diallyl Disulfide Action in Biological Systems

Cellular and Subcellular Target Interactions

Diallyl disulfide (DADS) is a significant organosulfur compound derived from garlic that engages with a variety of cellular and subcellular targets, initiating a cascade of biological effects. frontiersin.orgresearchgate.net Its reactivity, particularly towards sulfur-containing molecules, underpins many of its molecular actions. These interactions range from direct chemical modification of proteins to the modulation of complex regulatory systems within the cell.

Modification of Thiol-Containing Proteins

A primary mechanism of action for diallyl disulfide and its related compounds, such as allicin (B1665233), involves the modification of proteins containing thiol (-SH) groups, specifically on cysteine residues. nih.govresearchgate.netnih.gov This interaction, known as S-thioallylation, is a form of post-translational modification where an allylmercapto group (-S-allyl) is covalently attached to the protein's cysteine thiol. nih.govresearchgate.net

This reaction can significantly alter the structure and function of the target protein. researchgate.net The reactivity of these organosulfur compounds leads to the formation of a disulfide bond between the compound and the protein, which can disrupt native disulfide bonds within the protein or block active sites. nih.gov This modification can lead to an unfolding of the protein, triggering a disulfide stress response within the cell. nih.govmdpi.com Research has identified numerous proteins that are susceptible to S-thioallylation, including enzymes involved in metabolism, antioxidant defense, and protein biosynthesis. nih.govmdpi.com For example, key metabolic enzymes and translation factors have been shown to be modified at their conserved cysteine residues. nih.gov This thiol modification is a critical event that can lead to the modulation of enzymatic activity and the perturbation of cellular signaling pathways.

Induction of Protein Aggregation

The chemical modification of proteins by DADS and its metabolites can lead to unfolding and subsequent aggregation. researchgate.net When proteins lose their native conformation due to stresses like S-thioallylation, they may expose hydrophobic regions that can interact with other unfolded proteins, leading to the formation of aggregates. researchgate.net This process is particularly relevant in the context of cellular stress responses. For instance, allicin-induced protein modifications have been shown to trigger protein aggregation, which in turn activates the heat shock response. researchgate.net

In the context of autophagy, a cellular recycling process, DADS has been observed to influence the aggregation of specific proteins like p62. nih.gov Autophagy involves the degradation of cellular components, including aggregated proteins. Studies have shown that while DADS can promote autophagy, it can also lead to an increase in the expression of the p62 protein, which is typically involved in targeting proteins for degradation and can be a marker for autophagy flux. nih.gov Furthermore, some research has explored the potential of DADS and its derivatives to interfere with the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta plaques. researchgate.net

Enzymatic Activity Modulation

Diallyl disulfide is a potent modulator of a wide range of enzymatic activities, a key mechanism underlying its biological effects. nih.gov It influences enzymes involved in detoxification, carcinogen metabolism, and programmed cell death. frontiersin.orgnih.gov

One of the most well-documented effects of DADS is the induction of phase II detoxification enzymes. nih.gov These enzymes, such as Glutathione (B108866) S-transferase (GST), play a crucial role in cellular protection by conjugating electrophilic toxins, making them more water-soluble and easier to excrete. wikipedia.org DADS has been shown to significantly increase the activity of GST and other phase II enzymes in various tissues. nih.gov Conversely, DADS can inhibit the activity of phase I enzymes, such as certain cytochrome P450 (CYP) isoenzymes like CYP2E1. nih.gov These enzymes are often responsible for activating pro-carcinogens into their ultimate carcinogenic forms. By inhibiting these enzymes, DADS can prevent the metabolic activation of harmful substances. nih.govdoi.org

DADS also plays a role in apoptosis by modulating the activity of caspases, which are key proteases in the apoptotic cascade. Specifically, DADS has been found to activate caspase-3, a critical executioner caspase. nih.gov This activation leads to the cleavage of specific cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. nih.gov

Table 1: Enzymes Modulated by Diallyl Disulfide (DADS)

| Enzyme Class | Specific Enzyme(s) | Effect of DADS | Biological Consequence |

|---|---|---|---|

| Phase II Detoxification Enzymes | Glutathione S-transferase (GST), Quinone reductase, UDP-glucuronosyltransferase | Induction/Activation | Enhanced detoxification of carcinogens and toxins. nih.govwikipedia.org |

| Phase I Metabolism Enzymes | Cytochrome P450 (e.g., CYP2E1) | Inhibition | Decreased activation of pro-carcinogens. nih.gov |

| Apoptotic Proteases | Caspase-3 | Activation | Induction of apoptosis (programmed cell death). nih.gov |

| Antioxidant Enzymes | Catalase, Superoxide (B77818) dismutase (SOD), Glutathione peroxidase | Upregulation/Enhanced Activity | Increased defense against oxidative stress. frontiersin.orgmdpi.com |

Quorum-Sensing Gene Regulation

Diallyl disulfide interferes with bacterial communication, a process known as quorum sensing (QS). This is particularly well-studied in the opportunistic pathogen Pseudomonas aeruginosa. frontiersin.orgnih.gov Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating virulence factors, biofilm formation, and motility. researchgate.net

DADS has been shown to inhibit the production of virulence factors in P. aeruginosa without affecting bacterial growth. frontiersin.orgnih.gov It achieves this by down-regulating the expression of key genes within the three main QS systems: las, rhl, and pqs. frontiersin.org Studies using real-time q-PCR and RNA sequencing have demonstrated that DADS significantly reduces the transcription levels of master regulatory genes, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR. frontiersin.orgnih.gov The inhibition of these regulatory genes leads to a subsequent decrease in the expression of virulence genes that they control, such as those responsible for producing elastase, pyocyanin, and components of the biofilm matrix. frontiersin.orgnih.govresearchgate.net This anti-quorum sensing activity represents a significant mechanism of DADS's antimicrobial action, effectively disarming the pathogen rather than killing it directly.

Table 2: Quorum-Sensing Genes in P. aeruginosa Down-regulated by Diallyl Disulfide (DADS)

| Quorum-Sensing System | Gene | Function | Effect of DADS |

|---|---|---|---|

| las System | lasI | Autoinducer synthase | Down-regulated |

| lasR | Transcriptional regulator | Down-regulated | |

| rhl System | rhlI | Autoinducer synthase | Down-regulated |

| rhlR | Transcriptional regulator | Down-regulated | |

| pqs System | pqsA | Biosynthesis of PQS signal | Down-regulated |

| pqsR | Transcriptional regulator | Down-regulated |

Intracellular Signaling Pathway Modulation

Beyond direct interactions with proteins and enzymes, diallyl disulfide exerts significant influence by modulating complex intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, proliferation, and survival.

Nuclear Factor-Kappa B (NF-κB) Signaling Perturbation

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. nih.gov In many pathological states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. nih.gov Diallyl disulfide has been shown to be a potent inhibitor of this pathway. nih.govnih.gov

Under normal conditions, the NF-κB complex is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govnih.gov Upon receiving an inflammatory stimulus, IκB is phosphorylated and degraded, allowing the NF-κB complex (most commonly the p65/p50 heterodimer) to translocate into the nucleus. nih.gov Once in the nucleus, it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes. nih.gov

Research indicates that DADS can suppress NF-κB activation. mdpi.comnih.gov It has been shown to inhibit the phosphorylation of IκBα and reduce the nuclear translocation and activity of NF-κB. nih.govnih.gov In some contexts, this inhibition is linked to DADS's ability to suppress upstream regulators of NF-κB, such as Glycogen Synthase Kinase-3β (GSK-3β). nih.gov By perturbing the NF-κB signaling cascade, DADS can diminish the expression of inflammatory mediators and abolish apoptosis resistance, contributing to its anti-inflammatory and chemopreventive properties. nih.govmdpi.comnih.gov

Reactive Oxygen Species (ROS) Signaling Dynamics

Diallyl disulfide (DADS), a principal organosulfur compound derived from garlic, demonstrates significant interaction with cellular redox systems, particularly through the modulation of reactive oxygen species (ROS) signaling. Research indicates that a primary and early cellular response to DADS exposure is a marked increase in intracellular ROS production. aacrjournals.orgnih.gov This oxidative burst has been observed to reach its peak within 30 minutes of treatment in neuroblastoma cells, leading to subsequent oxidative damage to cellular components like proteins and lipids. aacrjournals.org

The induction of ROS is not merely a cytotoxic side effect but a critical signaling event that mediates the biological activities of DADS. aacrjournals.org For instance, the pro-apoptotic effects of DADS are shown to be highly dependent on this initial increase in oxidative stress. aacrjournals.orgnih.gov The generated ROS activate redox-sensitive downstream signaling cascades, a key example being the c-Jun NH2-terminal kinase (JNK)/c-Jun pathway. aacrjournals.org Activation of this pathway is a crucial step in committing cells to apoptosis following DADS treatment. The pivotal role of ROS in this process is underscored by findings that the use of antioxidants, such as N-acetyl cysteine (NAC), can completely abrogate DADS-induced apoptosis and cell cycle arrest, confirming that the compound's effects are mediated through oxidative stress. nih.gov

Conversely, in certain contexts, DADS has demonstrated antioxidant-like effects. In a model using human Barrett's epithelial cells, DADS was found to inhibit the production of ROS induced by deoxycholic acid, suggesting a capacity to mitigate inflammation-associated oxidative stress. nih.gov This dual role, either generating or quenching ROS depending on the cellular environment, highlights the complexity of DADS's interaction with cellular redox signaling.

Table 1: Effect of Diallyl Disulfide (DADS) on ROS-Mediated Cellular Events

| Cell Line | Experimental Observation | Downstream Effect | Reference |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | Maximum ROS production within 30 minutes of DADS treatment. | Activation of JNK/c-Jun pathway, leading to apoptosis. | aacrjournals.org |

| A549 (Lung Carcinoma) | Significant increase in intracellular ROS less than 0.5h after DADS treatment. | Induction of G2/M cell cycle arrest and apoptosis. | nih.gov |

| BAR-T (Barrett's Epithelial) | Inhibition of deoxycholic acid-induced ROS production. | Anti-inflammatory effect. | nih.gov |

Nrf2/ARE Pathway Activation and Downstream Target Gene Regulation (e.g., NQO1)

A central mechanism for cellular protection against oxidative stress involves the Nuclear factor E2-related factor 2 (Nrf2) pathway. Diallyl disulfide is a potent activator of this defensive signaling cascade. nih.govnih.gov DADS facilitates the nuclear translocation of Nrf2, a transcription factor that, under basal conditions, is sequestered in the cytoplasm. nih.govnih.gov By promoting its accumulation in the nucleus, DADS initiates the transcription of a suite of cytoprotective genes.

Upon translocation, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the up-regulation of numerous phase II detoxification and antioxidant enzymes. nih.govnih.gov Research has consistently shown that DADS treatment significantly boosts the expression and activity of key Nrf2 target genes. nih.govresearchgate.net Among the most studied of these are NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs). nih.govnih.govresearchgate.net For example, in macrophages, DADS was found to significantly increase the transcription of NQO1, HO1, and γ-GCSc. nih.gov This activation of the Nrf2/ARE pathway is a critical component of the protective effects of DADS against chemical-induced toxicity and oxidative damage. nih.gov

p53 and p21 Protein Pathway Influence

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, form a critical axis for regulating cell cycle progression and apoptosis. Diallyl disulfide has been shown to directly influence this pathway. nih.govspandidos-publications.com Multiple studies have demonstrated that DADS treatment leads to an increase in both the mRNA and protein levels of p53 and p21 in various cancer cell lines. nih.gov

The activation of the p53/p21 pathway is a key molecular event underlying the anti-proliferative effects of DADS. spandidos-publications.comresearchgate.net Specifically, the up-regulation of p21 is instrumental in the induction of cell cycle arrest, most notably at the G2/M phase, which is a hallmark effect of DADS in cancer cells. spandidos-publications.comresearchgate.net This halt in cell cycle progression provides an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis. Interestingly, the influence of DADS on p21 expression is not exclusively dependent on p53. In certain human colon tumor cell lines that have mutated or absent p53, DADS was still able to induce p21 expression. oup.com This p53-independent up-regulation of p21 has been linked to another mechanism of DADS action: the modulation of histone acetylation. DADS was found to induce hyperacetylation of histones, which can alter gene expression and may be responsible for the increased transcription of the p21 gene in these specific cases. oup.com

Regulation of Metabolic Processes

Glucose Uptake and Lactate Production Modulation in Pathological States

Diallyl disulfide exerts significant regulatory effects on cellular metabolism, particularly on glucose utilization in pathological states such as cancer. A common characteristic of many cancer cells is a high rate of aerobic glycolysis, known as the Warburg effect, where cells preferentially metabolize glucose to lactate even in the presence of oxygen. DADS has been shown to counteract this metabolic phenotype.

In studies involving breast cancer stem cells (BCSCs) and gastric cancer cells, DADS treatment led to a marked suppression of glucose metabolism. nih.govresearchgate.netresearchgate.net This was evidenced by a decrease in glucose consumption from the culture medium and a corresponding reduction in the production and secretion of lactate. nih.govresearchgate.net By inhibiting this key metabolic pathway, DADS can disrupt the energy supply required for rapid cancer cell proliferation.

Table 2: Impact of Diallyl Disulfide (DADS) on Aerobic Glycolysis

| Cell Type | Effect on Glucose Consumption | Effect on Lactate Production | Reference |

|---|---|---|---|

| Breast Cancer Stem Cells | Suppressed | Suppressed | nih.govresearchgate.net |

| Gastric Cancer Cells | Suppressed (indicated by higher glucose in media) | Suppressed | researchgate.net |

Impact on Pyruvate Kinase M2 (PKM2) and AMP-activated Protein Kinase (AMPK) Signaling

The metabolic reprogramming effects of diallyl disulfide are mediated through its interaction with key regulatory enzymes and signaling pathways. Two such critical targets are Pyruvate Kinase M2 (PKM2) and AMP-activated Protein Kinase (AMPK). nih.govnih.gov PKM2 is an isoform of pyruvate kinase that is highly expressed in cancer cells and plays a crucial role in orchestrating the metabolic shift towards aerobic glycolysis. AMPK, on the other hand, is a central energy sensor that regulates cellular metabolism in response to energy status.

Research has identified that DADS can directly target the CD44/PKM2/AMPK signaling axis in breast cancer stem cells. nih.govresearchgate.net By inhibiting this pathway, DADS disrupts the metabolic advantages of these cells, contributing to the suppression of their stem-like properties, proliferation, and metastasis. nih.gov Clinical data from breast cancer patients has shown that the expression levels of PKM2 and AMPK are positively correlated and associated with poorer survival outcomes, highlighting the therapeutic relevance of targeting this pathway with compounds like DADS. nih.gov

Influence on Iron Homeostasis (Ferritin and Transferrin Receptor Genes)

Beyond its effects on energy metabolism, diallyl disulfide also modulates cellular iron homeostasis. It influences the expression of key genes involved in iron storage and transport. nih.gov Studies conducted in rat liver and rat liver epithelial cells have shown that DADS stimulates the gene expression of ferritin, the primary intracellular iron storage protein. nih.gov

Specifically, DADS treatment resulted in a significant increase in the messenger RNA (mRNA) levels of both the heavy (H) and light (L) chains of ferritin. nih.gov In vitro, H-ferritin mRNA increased by 1.9-fold, while L-ferritin mRNA increased by 1.5-fold. nih.gov In vivo, the effect was even more pronounced, with a 3-fold increase observed for both H- and L-ferritin mRNA in the liver of rats administered DADS. nih.gov Concurrently, DADS was also found to enhance the expression of the transferrin receptor, which is responsible for the uptake of iron into cells. nih.gov Further studies in Caco-2 intestinal cells suggest DADS may also modestly induce the expression of ferroportin, the protein responsible for exporting iron from cells into the circulation. nih.gov These findings collectively indicate that DADS can actively modify iron homeostasis by modulating the expression of critical regulatory genes. nih.gov

Chromosomal and Genetic Material Interactions

Diallyl disulfide (DADS), a prominent organosulfur compound derived from garlic, has been the subject of research regarding its interactions with chromosomal and genetic material. Studies have explored its capacity to induce DNA damage and elicit cellular responses, as well as its effects on chromosomal structure, such as the induction of aberrations and sister chromatid exchanges.

DNA Damage Induction and Related Cellular Responses

Diallyl disulfide has been shown to induce DNA damage, which can contribute to the inhibition of cancer cell growth and apoptosis. nih.gov In colorectal cancer cells, DADS treatment has been observed to enhance DNA damage. nih.gov The underlying mechanism for this involves the inhibition of the pentose phosphate pathway (PPP), which is crucial for nucleotide synthesis and, consequently, DNA damage repair. nih.gov By suppressing the PPP, DADS decreases the availability of 5-phosphate ribose, a key component for nucleotide synthesis, thereby hindering the cell's ability to repair DNA damage. nih.gov

Furthermore, DADS has been found to accelerate the degradation of POU2F1 protein by increasing its K48-linked ubiquitination in colorectal cancer cells. nih.gov This action suppresses the synthesis of phosphoribosyl pyrophosphate (PRPP) and nucleoside metabolism, further contributing to the inhibition of DNA damage repair and the growth of these cells. nih.gov The induction of DNA damage and the subsequent genomic instability are linked to the triggering of apoptosis in various cancer cells. nih.gov

In the context of environmentally induced carcinogenesis, DADS has demonstrated a protective role. For instance, it has been shown to suppress DNA single-strand breaks induced by carcinogens like benzo[a]pyrene (B[a]P). nih.govfrontiersin.org This suggests that DADS can interfere with the early stages of cancer initiation by mitigating DNA damage caused by environmental toxins. nih.govfrontiersin.org

Table 1: Research Findings on Diallyl Disulfide and DNA Damage

| Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Colorectal Cancer Cells | Enhanced DNA damage and growth inhibition | Inhibition of the pentose phosphate pathway and promotion of POU2F1 ubiquitination | nih.gov |

| Normal Cell Lines | Inhibition of BaP-induced DNA damage | Suppression of DNA single-strand breaks | nih.govfrontiersin.org |

Chromosome Aberration and Sister Chromatid Exchange Induction

Research has demonstrated that diallyl disulfide can induce both chromosome aberrations and sister chromatid exchanges (SCEs) in mammalian cells. nih.govnih.gov A study utilizing Chinese hamster ovary (CHO) cells found that DADS was genotoxic, causing these chromosomal alterations. nih.gov

The study highlighted that DADS is more potent in inducing these effects compared to diallyl sulfide (B99878) (DAS), another organosulfur compound from garlic. nih.gov DADS exhibited activity at concentrations below 10 micrograms/ml, whereas DAS required concentrations of 300 micrograms/ml and above to produce any effect. nih.gov

The addition of a rat liver S-9 activation fraction, which simulates metabolic activation, had a complex and non-consistent impact on the genotoxicity of DADS. nih.gov While it enhanced the generation of chromosome aberrations induced by DADS, it reduced the induction of SCEs. nih.gov

Table 2: Genotoxic Effects of Diallyl Disulfide in Chinese Hamster Ovary (CHO) Cells

| Genetic Endpoint | Observation | Comparative Potency | Effect of S-9 Activation | Reference |

|---|---|---|---|---|

| Chromosome Aberrations | Induced by DADS | More active than diallyl sulfide | Enhanced | nih.gov |

| Sister Chromatid Exchanges (SCEs) | Induced by DADS | More active than diallyl sulfide | Reduced | nih.gov |

Preclinical Biological Activities and Mechanistic Investigations of Diallyl Disulfide

Anti-Inflammatory Activities

DADS has demonstrated notable anti-inflammatory effects across various preclinical models. Its mechanisms of action are multifaceted, involving the suppression of key inflammatory molecules, mitigation of oxidative stress-induced inflammation, and modulation of immune cell responses.

Suppression of Inflammatory Mediators (e.g., Cytokines)

A primary mechanism by which DADS exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory mediators. In a study involving lipopolysaccharide (LPS)-activated BV2 microglia, pretreatment with DADS significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in a dose-dependent manner. nih.govosti.gov This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govosti.gov

Furthermore, DADS has been shown to attenuate the production of several pro-inflammatory cytokines and chemokines. In the same LPS-stimulated BV2 microglia model, DADS suppressed the expression of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govosti.gov These findings highlight DADS's ability to interfere with key signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which is crucial in regulating the inflammatory response. nih.govosti.gov In a rat model of emphysema induced by cigarette smoke extract, DADS treatment markedly decreased the levels of TNF-α, IL-1β, and IL-6 in lung tissue. mdpi.com

Table 1: Effect of Diallyl Disulfide on Inflammatory Mediators in LPS-Stimulated BV2 Microglia

| Mediator | Concentration of DADS | Observed Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Dose-dependent | Significant inhibition of excessive production | nih.govosti.gov |

| Prostaglandin E₂ (PGE₂) | Dose-dependent | Significant inhibition of excessive production | nih.govosti.gov |

| Interleukin-1β (IL-1β) | Not specified | Attenuation of production | nih.govnih.govosti.gov |

| Tumor Necrosis Factor-α (TNF-α) | Not specified | Attenuation of production | nih.govnih.govosti.gov |

Attenuation of Oxidative Stress-Induced Inflammation

Oxidative stress is a key contributor to the inflammatory process. DADS has been shown to mitigate inflammation by targeting oxidative stress. It can reduce the levels of reactive oxygen species (ROS), thereby preventing the activation of pro-inflammatory signaling pathways. nih.gov For instance, in human Barrett's epithelial cells, DADS was found to reduce deoxycholic acid-induced ROS levels. nih.gov The interplay between DADS's antioxidant and anti-inflammatory actions is evident in its ability to deactivate the redox-sensitive pro-inflammatory NF-κB pathway. nih.gov

Immunomodulatory Effects on Immune Cell Populations

DADS also exhibits immunomodulatory effects by influencing the circulating numbers of various immune cell populations. In a study on rats, oral administration of DADS led to a dose- and time-dependent decrease in the number of total white blood cells, total lymphocytes, and monocytes. nih.gov Specifically, within the lymphocyte subsets, the circulating numbers of T-lymphocytes and B-lymphocytes were significantly reduced. nih.gov Interestingly, the number of natural killer (NK) cells was not affected. nih.gov This suggests that DADS may selectively modulate the adaptive immune response.

Table 2: Immunomodulatory Effects of Diallyl Disulfide on Circulating Immune Cells in Rats

| Immune Cell Population | Dosage of DADS (mg/kg BW) | Time Point (hours) | Observed Effect | Reference |

|---|---|---|---|---|

| Total White Blood Cells | 10, 20, 40 | 4 | Dose-dependent decrease | nih.gov |

| Total Lymphocytes | 10, 20, 40 | 4 | Dose-dependent decrease | nih.gov |

| Monocytes | 10, 20, 40 | 4 | Dose-dependent decrease | nih.gov |

| T-Lymphocytes | 10, 20, 40 | 4 | Significant dose-dependent reduction | nih.gov |

| B-Lymphocytes | 10, 20, 40 | 4 | Significant dose-dependent reduction | nih.gov |

Antioxidant Properties

The antioxidant capacity of DADS is a cornerstone of its beneficial biological activities. It acts through direct scavenging of reactive oxygen species and by bolstering the body's endogenous antioxidant defense systems.

Scavenging of Reactive Oxygen Species (ROS)

Preclinical studies have demonstrated that DADS can directly scavenge ROS. This activity helps to protect cells and tissues from oxidative damage. nih.gov In vitro research has shown that DADS can reduce ROS levels in various cell types, including bone marrow mesenchymal stem cells treated with IL-1β. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., GST, Catalase, HO-1, SOD)

A significant aspect of DADS's antioxidant activity is its ability to enhance the body's own antioxidant defenses. DADS can activate a range of antioxidant enzymes, including glutathione (B108866) S-transferase (GST), catalase, heme oxygenase-1 (HO-1), and superoxide (B77818) dismutase (SOD). nih.gov These enzymes play a critical role in converting peroxides and other reactive species into less harmful substances. nih.gov

The activation of these enzymes is often mediated through the nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway. nih.govacs.org DADS has been shown to promote the stability and nuclear translocation of Nrf2, leading to the increased transcription of antioxidant enzymes. nih.gov For example, treatment with DADS significantly increased Nrf2 and HO-1 levels in acute ethanol-intoxicated mice and in LPS-stimulated RAW264.7 cells. nih.gov In rats, diallyl sulfide (B99878) (a related compound) increased the activities of GST, glutathione reductase, and catalase in the lungs. acs.orgnih.gov However, in another study, high doses of diallyl sulfide were found to decrease hepatic catalase activity in rats and mice. nih.gov

Table 3: Effect of Diallyl Disulfide on Endogenous Antioxidant Enzymes

| Enzyme | Model System | Observed Effect | Putative Mechanism | Reference |

|---|---|---|---|---|

| Glutathione S-transferase (GST) | Rat Lung (Diallyl Sulfide) | Increased activity | Nrf2 activation | acs.orgnih.gov |

| Catalase | Rat Lung (Diallyl Sulfide) | Increased activity | Nrf2 activation | acs.orgnih.gov |

| Heme oxygenase-1 (HO-1) | Acute ethanol-intoxicated mice; LPS-stimulated RAW264.7 cells | Significantly increased levels | Nrf2 activation | nih.gov |

| Superoxide Dismutase (SOD) | General | Activation | - | nih.gov |

| Catalase | Rat and Mouse Liver (Diallyl Sulfide) | Decreased activity at high doses | Not specified | nih.gov |

Antimicrobial Efficacy and Mechanisms

Diallyl disulfide exhibits a broad spectrum of antimicrobial activity, which is attributed to its sulfur-containing structure. nih.govwikipedia.org The antimicrobial potency of diallyl sulfides, including DADS, has been observed to increase with the number of sulfur atoms in the molecule. nih.govasm.orgresearchgate.net

DADS has demonstrated inhibitory effects against a variety of both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com Its mechanisms of action include the disruption of bacterial cell membranes and interference with crucial cellular processes. caringsunshine.com

Pseudomonas aeruginosa : DADS has been shown to inhibit virulence factors of this opportunistic pathogen. nih.gov It interferes with the quorum sensing (QS) systems of P. aeruginosa (las, rhl, and pqs), which regulate the production of factors like elastase and pyocyanin, as well as swarming motility. nih.govnih.govfrontiersin.org By inactivating key QS genes, DADS effectively reduces the pathogenicity of the bacterium without necessarily affecting its growth. nih.govresearchgate.net

Escherichia coli : Studies have demonstrated that DADS possesses antibacterial properties against E. coli. tandfonline.comnih.gov It has been shown to inhibit the growth of this bacterium and can enhance the antibiotic effect of drugs like gentamicin. nih.gov

Helicobacter pylori : DADS exhibits dose-dependent bactericidal effects against H. pylori, a bacterium linked to peptic ulcers. wikipedia.orgnih.govbrieflands.com Research indicates that DADS can inhibit the activity of the arylamine N-acetyltransferase (NAT) enzyme in H. pylori, which is crucial for its metabolism and survival. nih.gov The minimum inhibitory concentration (MIC) for DADS against H. pylori has been reported in the range of 100 to 200 µg/ml. nih.govasm.orgresearchgate.net

Staphylococcus aureus : DADS is active against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA). caringsunshine.comresearchgate.netcapes.gov.br Its proposed mechanisms involve disrupting the bacterial cell membrane and interfering with quorum sensing, which is vital for bacterial communication and virulence. caringsunshine.com

Table 1: Antibacterial Activity of Diallyl Disulfide (DADS)

| Organism | Observed Effect | Mechanism/Finding | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Inhibition of virulence factors (elastase, pyocyanin), swarming motility, and biofilm formation. | Inactivates key quorum sensing (QS) genes (las, rhl, pqs). | nih.govnih.govfrontiersin.org |

| Escherichia coli | Growth inhibition. | Acts as an antibacterial compound and can enhance the effect of gentamicin. | nih.govnih.gov |

| Helicobacter pylori | Bactericidal effect; MIC: 100-200 µg/ml. | Decreases arylamine N-acetyltransferase (NAT) activity. | nih.govasm.orgnih.gov |

| Staphylococcus aureus (including MRSA) | Inhibition of viability. | Disrupts bacterial cell membrane and interferes with quorum sensing. | caringsunshine.comresearchgate.net |

DADS has shown significant efficacy against pathogenic fungi.

Candida albicans : This opportunistic yeast is susceptible to DADS. nih.gov The compound's antifungal effect includes the inhibition of biofilm formation by preventing the transition from yeast to the more virulent hyphal form. nih.gov Studies have shown that DADS can reduce the secretion of enzymes like protease and phospholipase from C. albicans. nih.govresearchgate.net It also demonstrates a synergistic interaction with conventional antifungal drugs such as fluconazole (B54011) and amphotericin B. rsdjournal.orgresearchgate.netrsdjournal.org

Aspergillus versicolor : Research has reported that DADS can inhibit the growth of this mold and its production of toxic metabolites. nih.govresearchgate.net

A critical aspect of DADS's antimicrobial action is its ability to disrupt and prevent the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

Against Pseudomonas aeruginosa : DADS has been found to decrease biofilm formation by interfering with the bacterium's quorum sensing systems. nih.govfrontiersin.orgresearcher.life

Against Candida albicans : DADS significantly reduces the biofilm biomass of C. albicans. rsdjournal.orgrsdjournal.org This antibiofilm activity is linked to its ability to prevent the morphological switch to hyphae, a critical step in biofilm development. nih.gov

Against Staphylococcus aureus : The compound has been shown to reduce the viability of biofilm-associated S. aureus cells. caringsunshine.com

Preclinical studies have explored the antiviral potential of DADS against several viruses.

HIV-1 : Early research indicated that DADS could inhibit the proliferation of cells infected with Human Immunodeficiency Virus-1 (HIV-1). nih.gov The transactivator of transcription (Tat) protein from HIV has been linked to oxidative stress, a condition that can be modulated by compounds like DADS. nih.gov

Dengue Virus : DADS has been observed to exert anti-inflammatory and antioxidant effects during Dengue virus (DENV) infection. nih.govnih.govfao.org While it reduces inflammation, some studies suggest it does not significantly affect the levels of viral infection itself. nih.govresearchgate.net The reduction in inflammation is attributed to its effects on the oxidative stress response. nih.govresearchgate.net

Anticarcinogenic and Chemopreventive Actions

Diallyl disulfide has been extensively investigated for its anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cells. nih.govnih.govlongdom.org The mechanisms behind these actions are multifaceted, involving the regulation of cell cycle progression and the induction of apoptosis. nih.gov

DADS influences cell proliferation by arresting the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying. nih.govlongdom.org

Cell Cycle Arrest : DADS has been shown to induce cell cycle arrest, often at the G2/M phase, in several cancer cell lines, including human colon cancer (SW480, HT-29) and esophageal carcinoma (ECA109) cells. frontiersin.org This arrest is frequently associated with the downregulation of key regulatory proteins like cyclin B1. frontiersin.org

Inhibition of Proliferation : In human breast cancer cell lines (both estrogen receptor-positive and -negative), DADS inhibits growth with an IC50 ranging from 1.8 to 18.1 μM. oup.com This growth inhibition is attributed to the suppression of cell division rates and the induction of apoptosis. oup.com The antiproliferative effect is also observed in vivo, where DADS treatment reduced tumor weight and size in mouse models of colon and esophageal cancer. frontiersin.org The reduction in proliferation is often confirmed by a decrease in the expression of proliferating cell nuclear antigen (PCNA). frontiersin.orgoup.com

Table 2: Effect of Diallyl Disulfide (DADS) on Cancer Cell Proliferation and Cell Cycle

| Cancer Type | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Breast Cancer | KPL-1, MCF-7, MDA-MB-231, MKL-F | Inhibition of cell growth (IC50: 1.8–18.1 μM). | Induction of apoptosis; suppression of cell division. | oup.com |

| Colon Cancer | SW480 | Decreased cell proliferation. | G2/M phase cell cycle arrest; downregulation of cyclin B1 and PCNA. | frontiersin.org |

| Colon Cancer | HT-29 | Suppressed growth. | G2/M phase arrest through alteration of intracellular redox environment. | frontiersin.org |

| Esophageal Carcinoma | ECA109 | Reduced proliferation. | Suppression of PCNA expression. | frontiersin.org |

Induction of Programmed Cell Death (Apoptosis, Autophagy, Differentiation) in Cancer Cells

Diallyl disulfide has been shown to induce programmed cell death in various cancer cell types through multiple mechanisms, including apoptosis, autophagy, and cellular differentiation. nih.gov

Apoptosis:

DADS is a potent inducer of apoptosis in cancer cells. nih.gov Studies have shown that it can trigger apoptosis in breast, prostate, and lung cancer cells. nih.gov The pro-apoptotic mechanism of DADS is multifaceted and involves the modulation of key regulatory proteins. oup.com A primary pathway implicated is the mitochondria-mediated intrinsic pathway. nih.govsciepub.com DADS has been observed to induce the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn leads to the release of cytochrome c. nih.gov This event subsequently activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death. nih.gov The induction of apoptosis by DADS is often characterized by an increased ratio of Bax to the anti-apoptotic protein Bcl-2. frontiersin.org

In human osteosarcoma MG-63 cells, DADS treatment led to an increased apoptotic ratio in a dose-dependent manner. nih.gov This was accompanied by elevated levels of caspase-3 and Bax, and a decrease in Bcl-2. nih.gov Similarly, in breast cancer cell lines, DADS-induced apoptosis is mediated by the activation of caspase-3 and alterations in the Bcl-2 family of proteins, including the upregulation of Bax and downregulation of Bcl-xL. oup.com The process is also associated with an increase in intracellular calcium levels, which contributes to caspase-3 activation and cytochrome c release. nih.gov

| Cell Line | Key Apoptotic Events Induced by DADS |

| Breast, Prostate, Lung Cancer Cells | Bax translocation, cytochrome c release, activation of caspase-9 and caspase-3. nih.gov |

| Human Osteosarcoma MG-63 Cells | Increased apoptotic ratio, elevated caspase-3 and Bax, decreased Bcl-2. nih.gov |

| Breast Cancer Cell Lines (KPL-1, MCF-7, MDA-MB-231, MKL-F) | Upregulation of Bax, downregulation of Bcl-xL, activation of caspase-3. oup.com |

| Human Leukemia HL-60 Cells | Activation of caspase-3. researchgate.net |

Autophagy:

In addition to apoptosis, DADS can induce autophagy, a cellular self-degradation process, in cancer cells. In human osteosarcoma MG-63 cells, DADS treatment resulted in the formation of autophagosomes, as indicated by the high expression of LC3-II protein. nih.gov The study also found that inhibiting autophagy with 3-methyladenine (B1666300) weakened DADS-induced apoptosis, suggesting a component of autophagy-mediated cell death. nih.gov The induction of both apoptosis and autophagy by DADS in these cells was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, in hepatocellular carcinoma HepG2 cells, the combination of DADS and sorafenib (B1663141) elicited autophagic cell death, evidenced by the upregulation of LC3 expression. mdpi.com

Differentiation:

DADS has also been reported to induce differentiation in some cancer cell lines. In the human gastric cancer cell line MGC803, treatment with DADS led to morphological changes indicative of differentiation, such as a lower nucleocytoplasmic ratio and the formation of gland-like structures. nih.gov This differentiation effect was associated with alterations in ERK activity. nih.gov DADS has also been shown to cause the differentiation of DS19 mouse erythroleukemic cells, a process potentially mediated by the induction of histone acetylation. oup.com

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. DADS has demonstrated the capacity to inhibit these processes in various cancer models. frontiersin.orgnih.gov The anti-metastatic effects of DADS are largely attributed to its ability to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. nih.govlongdom.org

In human colon cancer colo 205 cells, DADS was shown to inhibit migration and invasion by downregulating the expression of MMP-2, MMP-7, and MMP-9. nih.gov This inhibition was linked to the suppression of several signaling pathways, including PI3K, Ras, MEKK3, MKK7, ERK1/2, JNK1/2, and p38. nih.gov Furthermore, DADS has been found to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis. frontiersin.org In breast cancer cells, DADS was shown to reverse EMT by inactivating the β-catenin signaling pathway. longdom.org It also inhibited the invasion and migration of MCF-7 breast cancer cells by down-regulating the expression of vimentin (B1176767) and MMP-9 and up-regulating E-cadherin, which was mediated through the downregulation of p38 activity in the TGF-β signaling pathway. longdom.org In HL-60 leukemia cells, DADS inhibited migration and invasion through the suppression of the Src signaling pathway. nih.gov

| Cancer Cell Type | Key Mechanisms of Migration/Invasion Inhibition by DADS |

| Human Colon Cancer (colo 205) | Inhibition of MMP-2, -7, and -9 expression via downregulation of PI3K, Ras, and MAPK pathways. nih.gov |

| Breast Cancer | Inactivation of β-catenin signaling; downregulation of vimentin and MMP-9; upregulation of E-cadherin via p38/TGF-β pathway. longdom.org |

| Lung Cancer (A549) | Inhibition of MMP-2 and MMP-9 generation; suppression of Nrf2 signaling. frontiersin.org |

| Gastric Cancer | Downregulation of uPAR, leading to inhibition of the ERK/Fra-1 pathway. longdom.org |

| HL-60 Leukemia Cells | Suppression of the Src signaling pathway. nih.gov |

Targeting of Cancer Stem Cell Phenotypes and Self-Renewal Pathways

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. Emerging evidence suggests that DADS can target these CSCs. In breast cancer stem cells, DADS was found to suppress cell stemness and glucose metabolism. nih.govnih.gov In vivo studies showed that DADS inhibited the proliferation and metastasis of these cells by targeting the CD44/PKM2/AMPK signaling pathways. nih.gov Another organosulfur compound from garlic, diallyl trisulfide (DATS), has also been shown to inhibit renal CSCs by suppressing the transcription factor Nanog, which is crucial for maintaining stemness. tandfonline.com

Neuroprotective Potential and Associated Mechanisms

DADS has demonstrated neuroprotective effects in preclinical models of neurological damage. nih.govkoreascience.krgreenmedinfo.comkoreamed.org Studies have shown its potential to attenuate neuropathic pain. nih.govkoreascience.krgreenmedinfo.comkoreamed.org In a rat model of chronic constriction injury-induced neuropathic pain, DADS administration led to a significant reduction in pain. nih.govkoreascience.kr This effect was associated with the restoration of hydrogen sulfide (H₂S), brain-derived neurotrophic factor (BDNF), and nuclear factor erythroid 2-related factor 2 (Nrf2) levels in the sciatic nerve and dorsal root ganglia. nih.govkoreascience.kr The neuroprotective mechanism appears to involve the activation of the H₂S-BDNF-Nrf2 signaling pathway. nih.govkoreascience.krgreenmedinfo.comkoreamed.org Another garlic-derived compound, diallyl sulfide (DAS), has been shown to protect the brain from ischemia/reperfusion injury by exerting anti-apoptotic effects, including the reduction of caspase-3 expression and an increase in Bcl-2 expression. nih.gov

Cardiovascular Protective Actions and Related Pathways

DADS exhibits protective effects on the cardiovascular system. nih.gov It has been shown to improve cardiac dysfunction in diabetic rats by inhibiting both death receptor-dependent and mitochondrial-dependent apoptotic pathways, while enhancing the PI3K/Akt survival pathway. nih.govphysiology.org Furthermore, DADS can ameliorate myocardial hypertrophy by enhancing mitochondrial biogenesis and function. nih.gov The cardiovascular protective effects of garlic and its constituents are also linked to their ability to act as hydrogen sulfide (H₂S) donors. nih.gov H₂S is known to have various cardioprotective roles. Diallyl trisulfide (DATS), a related compound, has been extensively studied for its cardioprotective effects, which are attributed to its anti-apoptotic, anti-inflammatory, and antioxidant properties. nih.govdntb.gov.uaresearchgate.net

| Condition | Cardiovascular Protective Mechanisms of DADS/Related Compounds |

| Diabetic Cardiomyopathy | Inhibition of death receptor-dependent and mitochondria-dependent apoptosis; enhancement of PI3K/Akt pathway. nih.govphysiology.org |

| Myocardial Hypertrophy | Enhancement of mitochondrial biogenesis and function. nih.gov |

| General Cardioprotection | Acting as a hydrogen sulfide (H₂S) donor. nih.gov |

Detoxification and Organoprotective Effects

DADS plays a role in detoxification and protecting organs from various xenobiotic-induced injuries. wikipedia.orgnih.gov It can enhance the activity of metabolizing enzymes that detoxify carcinogens. frontiersin.org

Hepatotoxicity:

Preclinical studies have demonstrated the hepatoprotective effects of DADS against toxins such as acetaminophen (B1664979). nih.gov In a rat model of acetaminophen-induced acute hepatotoxicity, pretreatment with DADS effectively attenuated liver injury and oxidative stress. nih.gov The protective mechanisms include the suppression of cytochrome P450 2E1 (CYP2E1), which is involved in the metabolic activation of acetaminophen, enhancement of antioxidant enzyme activities, and suppression of nuclear factor kappa B (NF-κB) activation, thereby reducing inflammation. nih.gov DADS also protected against oxidative stress-mediated JNK activation and subsequent hepatocellular apoptosis. nih.gov

Nephrotoxicity:

DADS has also been shown to be protective against kidney damage induced by various substances. nih.govnih.gov In a model of glycerol-induced nephrotoxicity in rats, DADS attenuated renal damage, and this protective effect was linked to the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway. nih.gov DADS also mitigated glycerol-induced renal oxidative stress. nih.gov In cases of acetaminophen-induced nephrotoxicity, DADS pretreatment significantly reduced kidney injury, oxidative damage, and apoptotic changes. nih.gov The protective mechanisms are thought to involve the inhibition of CYP2E1-mediated metabolic activation of acetaminophen and the suppression of NF-κB-mediated inflammation. nih.gov Furthermore, DADS has shown protective effects against doxorubicin-induced nephropathy by enhancing Nrf2-mediated antioxidant activity. scielo.br

| Toxin | Organ | Protective Mechanisms of DADS |

| Acetaminophen | Liver | Suppression of CYP2E1, enhancement of antioxidant enzymes, suppression of NF-κB and JNK activation. nih.gov |

| Glycerol | Kidney | Activation of PPAR-γ pathway, reduction of oxidative stress. nih.gov |

| Acetaminophen | Kidney | Inhibition of CYP2E1, antioxidant, anti-apoptotic, and anti-inflammatory effects via NF-κB inhibition. nih.gov |

| Doxorubicin | Kidney | Enhancement of Nrf2-mediated antioxidant activity. scielo.br |

Modulation of Phase II Detoxification Enzymes

Diallyl disulfide (DADS) has been shown to be a significant modulator of phase II detoxification enzymes, which play a crucial role in protecting cells from electrophilic toxins and oxidative stress. wikipedia.org This activity is a key component of its potential chemopreventive properties, as it enhances the detoxification and excretion of carcinogens. acs.orgnih.gov Research indicates that DADS boosts the activities of a wide array of phase II enzymes across various tissues, including the liver, intestine, kidneys, and lungs. nih.gov

Studies in rat models have demonstrated the broad-spectrum inducing effects of DADS. nih.gov It significantly increases the activities of enzymes such as glutathione S-transferase (GST), NAD(P)H: quinone oxidoreductase 1 (NQO1 or QR), microsomal epoxide hydrolase (mEH), and UDP-glucuronosyltransferase (UGT). nih.govnih.gov One study found that DADS was unique among several tested organosulfur compounds in its ability to induce QR activity and dramatically increase the levels of the pi class of GST (GSTP1) in all four tissues analyzed. nih.gov Another study noted that DADS significantly increased the activities of GST, quinone reductase, and the antioxidant enzyme glutathione peroxidase. nih.gov

The molecular mechanisms underlying the induction of these enzymes by Diallyl Disulfide are multifaceted and involve the activation of specific signaling pathways. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govresearchgate.net Under normal conditions, Nrf2 is bound to its repressor, Keap1, which facilitates its degradation. nih.gov Diallyl Disulfide can interfere with this process, protecting Nrf2 from proteasomal degradation and promoting its accumulation in the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE, a regulatory sequence in the promoter region of genes that encode for phase II enzymes, thereby initiating their transcription. researchgate.netnih.gov

In addition to the Nrf2-ARE pathway, other signaling cascades are involved, particularly in the upregulation of specific enzymes like GSTP. Research has shown that Diallyl Disulfide concentration-dependently induces both GSTP protein and mRNA expression. acs.orgnih.gov This induction is linked to the activation of activator protein-1 (AP-1). acs.orgnih.gov The mechanism involves the phosphorylation of c-Jun NH2-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) pathway. acs.orgacs.org The activation of the JNK-AP-1 and ERK-AP-1 signaling pathways enhances the binding of the AP-1 transcription factor to a specific enhancer element in the GSTP gene, leading to its increased expression. nih.govacs.org

The table below summarizes key research findings on the induction of Phase II enzymes by Diallyl Disulfide.

| Enzyme | Model/Tissue | Key Findings | Signaling Pathway |

| Glutathione S-Transferase (GST) | Rat Liver, Intestine, Kidney, Lung | Significantly increased GST activity and induced GSTs of alpha, mu, and pi classes. nih.gov | Nrf2-ARE nih.gov |

| GST pi class (GSTP) | Clone 9 Cells | Concentration-dependent induction of GSTP protein and mRNA expression. acs.orgnih.gov | JNK-AP-1, ERK-AP-1 nih.govacs.org |

| NAD(P)H: Quinone Oxidoreductase 1 (NQO1/QR) | Rat Liver, Intestine, Kidney, Lung | Significantly induced QR activity. nih.govnih.gov | Nrf2-ARE researchgate.net |

| Microsomal Epoxide Hydrolase (mEH) | Rat Liver, Intestine, Kidney | Increased mEH levels. nih.gov | N/A |

| UDP-Glucuronosyltransferase (UGT) | Rat Liver | Induced UGT activity. nih.gov | N/A |

Structure Activity Relationship Sar Studies of Diallyl Disulfide

Elucidation of Structural Determinants for Biological Potency

The biological potency of diallyl disulfide is significantly influenced by its unique chemical structure, characterized by two allyl groups linked by a disulfide bond (C=CCSSCC=C). uni.lusigmaaldrich.com Comparisons with related organosulfur compounds from garlic, such as diallyl sulfide (B99878) (DAS) and diallyl trisulfide (DATS), have provided insights into the key structural determinants of DADS activity. Studies have shown that the presence of both the diallyl and disulfide groups is important for certain biological effects. researchgate.net

For instance, in studies evaluating the inhibition of cancer cell growth, DADS was found to be more effective than isomolar (B1166829) concentrations of related compounds like S-allyl cysteine, dipropyl disulfide (DPDS), allyl chloride, allyl glycidyl (B131873) ether, and allyl alcohol, highlighting the critical role of the diallyl disulfide moiety. researchgate.net The disulfide bond (S-S) is known to be labile and can be cleaved by intracellular nucleophiles like glutathione (B108866) and thioredoxins, which can disrupt cellular homeostasis and contribute to biological effects. mdpi.com The allyl groups also play a role in the lipophilicity and reactivity of the molecule. nih.gov

Research comparing DADS, DAS, and DATS indicates that the number of sulfur atoms in the polysulfide chain can influence activity and mechanisms. For example, DATS, with three sulfur atoms, is often reported to have more potent anticancer activity than DADS and DAS in certain contexts. This suggests that while the diallyl groups are important, the length and nature of the sulfur chain significantly modulate the biological outcome. nih.govresearchgate.netxjtu.edu.cn

Analysis of Activity Landscapes through Dual-Activity Difference (DAD) Maps

A DAD map typically plots the activity difference for one target on the x-axis and the activity difference for a second target on the y-axis, for all possible pairs of compounds in a dataset. nih.govmdpi.com The structural similarity between compound pairs can be represented by color or size of the data points. This visualization helps in identifying regions of the activity landscape that exhibit different SAR patterns. nih.govmdpi.com

Identification of Single, Dual, and Triple-Target Activity Cliffs

Activity cliffs are key features in activity landscapes, defined as pairs of compounds with high structural similarity but large differences in biological activity. mdpi.comrsc.org When analyzing multi-target data using DAD maps, different types of activity cliffs can be identified:

Single-Target Activity Cliffs: Pairs of structurally similar compounds with a significant activity difference against only one target. These are often represented by points far from the origin along one axis of the DAD map. nih.govnih.gov

Dual-Target Activity Cliffs: Pairs of structurally similar compounds with significant activity differences against two targets. These appear as points distant from the origin in both directions on the DAD map. nih.govnih.gov DAD maps are particularly useful for identifying "activity switches" or "selective switches," where a small structural change leads to an opposite effect on the activity against two different targets. nih.govrsc.org

Triple-Target Activity Cliffs: For datasets with activity against three targets, Triple-Activity Difference (TAD) maps, an extension of DAD maps, can be used to identify compounds with significant activity differences against three targets. nih.govrsc.org

Applying DAD map analysis to a dataset of DADS and its analogs tested against multiple biological targets (e.g., different enzymes, cell lines, or signaling pathways) could reveal specific structural modifications that lead to significant changes in activity or selectivity, thus highlighting potential areas for targeted structural optimization.

Characterization of Structure-Activity Relationship Smooth Regions

In contrast to activity cliffs, activity landscapes can also exhibit "smooth regions." These regions consist of compound pairs where small structural changes correlate with only small or gradual changes in biological activity. mdpi.com On a DAD map, smooth regions would be represented by clusters of data points close to the origin, indicating that structurally similar compounds have similar activity profiles across the two targets. mdpi.com

Identifying smooth regions is important because they represent areas where gradual structural modifications are likely to lead to predictable changes in activity, which can be beneficial for optimizing potency or other pharmacological properties without drastically altering the activity profile. Analyzing the smooth regions in a DAD map of DADS derivatives could help in understanding which parts of the molecule can be modified while retaining a desired activity profile or introducing subtle modulations.

Impact of Chemical Modifications on Specific Molecular Interactions

Chemical modifications to the diallyl disulfide structure can significantly impact its interactions with biological targets, thereby altering its activity. Studies comparing DADS with related organosulfur compounds illustrate this principle. For example, the difference in activity between DADS, DAS (with one sulfur), and DATS (with three sulfurs) is attributed to the varying reactivity and metabolic fates influenced by the number of sulfur atoms. nih.govresearchgate.netxjtu.edu.cn The disulfide bond in DADS can undergo thiol-disulfide exchange reactions, which are crucial for some of its biological effects, such as the release of hydrogen sulfide (H2S). caymanchem.com The presence and position of the allyl groups also influence lipophilicity, which affects cellular uptake and interaction with hydrophobic regions of proteins. nih.gov

Modifications to the allyl groups or the introduction of other functional groups can lead to derivatives with altered potency, selectivity, or mechanisms of action. For instance, studies on synthetic benzyl (B1604629) analogs of DADS and their selenium counterparts have explored the impact of substituting the allyl groups with substituted benzyl groups. researchgate.net These modifications resulted in compounds with varied anti-proliferative activities against cancer cell lines, demonstrating that changes distal to the disulfide bond can still influence biological outcomes, likely by affecting binding affinity or metabolic stability. researchgate.net Similarly, the design of multifunctional DADS derivatives for Alzheimer's disease treatment involved modifying the DADS structure to improve stability while aiming to retain anti-AD properties and introduce additional functionalities like metal chelation. researchgate.net

These findings underscore that specific chemical modifications can tune the interaction of DADS derivatives with enzymes, receptors, or other cellular components, leading to altered biological responses. Understanding these relationships at a molecular level is key to designing more potent and selective DADS-based therapeutic agents.

Computational Approaches for SAR Prediction

Computational approaches play an increasingly important role in predicting and understanding the SAR of compounds like diallyl disulfide. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are employed to gain insights into how structural features relate to biological activity and pharmacokinetic properties. researchgate.netresearchgate.netdergipark.org.trtandfonline.comnih.gov

Molecular docking simulations can predict the binding affinity and interaction modes of DADS and its derivatives with target proteins. researchgate.netdergipark.org.tr By simulating the binding of different DADS analogs to the active site of an enzyme or receptor, researchers can identify key residues involved in the interaction and understand how structural modifications might affect binding strength or specificity. For example, molecular docking has been used to study the potential inhibitory effect of DADS on targets like EGFR mutants and SARS-CoV-2 proteins. dergipark.org.trnih.gov

QSAR modeling aims to build mathematical models that correlate structural descriptors of compounds with their biological activity. By analyzing a dataset of DADS derivatives with known activities, QSAR models can identify the structural features (e.g., lipophilicity, electronic properties, spatial arrangement of atoms) that are most important for activity and predict the activity of new, unsynthesized analogs.

ADMET prediction tools are used to estimate the pharmacokinetic properties and potential toxicity of compounds based on their structure. researchgate.netdergipark.org.trtandfonline.com While outside the strict scope of this article, understanding the predicted ADMET profiles of DADS derivatives is crucial in the drug discovery process and is often integrated with SAR studies to design compounds with favorable properties.

Computational studies, such as density functional theory (DFT) calculations, can also provide insights into the electronic structure and reactivity of DADS, helping to explain its mechanisms of action at a fundamental level. researchgate.net The consistency of various computational outputs can help justify the potential of DADS and its derivatives for therapeutic applications. researchgate.net

Advanced Analytical Methodologies in Diallyl Disulfide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating DADS from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC coupled with Diode Array Detection (DAD) is a common and effective method for the separation and quantification of diallyl disulfide, often alongside other organosulfur compounds found in sources like garlic semanticscholar.orgconicet.gov.armaxwellsci.com. HPLC-DAD allows for the separation of DADS based on its polarity and interaction with the stationary phase, while the DAD provides detection across a range of wavelengths, enabling the identification and quantification of compounds based on their UV-Vis absorption spectra conicet.gov.ar.

Research has demonstrated the successful application of HPLC for analyzing DADS in various garlic-based products maxwellsci.com. For instance, studies have utilized reversed-phase HPLC with C18 columns for the separation of DADS semanticscholar.orgconicet.gov.ar. Mobile phases typically involve mixtures of acetonitrile (B52724) and water semanticscholar.orgconicet.gov.ar. The specific gradient or isocratic conditions are optimized to achieve adequate separation of DADS from co-eluting compounds. Detection is commonly performed using a DAD, monitoring absorbance at wavelengths characteristic of organosulfur compounds conicet.gov.ar.

Validation studies for HPLC methods used in DADS analysis have shown good linearity, accuracy, and precision semanticscholar.org. For example, a validation study reported a correlation coefficient (r) of 0.9999 for DADS in a specific concentration range semanticscholar.org. The limits of detection (LOD) and quantification (LOQ) for DADS using validated HPLC methods have been determined, indicating the sensitivity of the technique for trace analysis semanticscholar.org.

Table 1: Typical HPLC Parameters for Diallyl Disulfide Analysis

| Parameter | Value/Description | Source Example |

| Column Type | C18 Reversed-Phase | semanticscholar.orgconicet.gov.ar |

| Mobile Phase | Acetonitrile:Water mixtures (Gradient) | semanticscholar.orgconicet.gov.ar |

| Detection | Diode Array Detector (DAD) | conicet.gov.ar |

| Detection Wavelength | UV-Vis (Compound-dependent) | conicet.gov.ar |

| Flow Rate | Typically in mL/min range | chula.ac.th |

| Temperature | Often controlled (e.g., 25°C, 30°C) | semanticscholar.orgchula.ac.th |

HPLC-DAD is valuable for routine analysis and quality control of DADS in various samples, providing reliable separation and quantification data.

Integration of Mass Spectrometry (HPLC-DAD-ESI/MS) for Structural Characterization

Coupling HPLC-DAD with Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), provides a powerful tool for the detailed structural characterization and identification of diallyl disulfide and related compounds in complex matrices chula.ac.th. HPLC-DAD-ESI/MS allows for the separation by HPLC, simultaneous detection by DAD, and mass analysis by MS, offering both chromatographic and mass spectral information.

ESI-MS is often used in conjunction with tandem MS (MS/MS) to obtain fragmentation patterns that aid in confirming the structure of DADS and differentiating it from isomers or other compounds with similar chromatographic retention times chula.ac.th. While ESI can be less efficient for nonpolar compounds like DADS compared to more polar molecules, techniques like Atmospheric Pressure Photoionization (APPI) or Coordination Ion Spray (CIS-MS) with adduct formation (e.g., with Ag+) have been explored for improved ionization of such organosulfur compounds jst.go.jpresearchgate.net.

Research using HPLC coupled with ESI-MS/MS has been applied to characterize organosulfur compounds in Allium species chula.ac.th. The fragmentation patterns observed in MS/MS experiments provide crucial data points for confirming the molecular identity of DADS and studying its potential metabolites or transformation products. Although the resolution of ESI-MS/MS may vary, it enables the characterization of multiple organosulfur compounds in a single analysis chula.ac.th.

Spectroscopic Methods for Compound Characterization

Spectroscopic techniques provide insights into the molecular structure and functional groups of diallyl disulfide.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a valuable technique for confirming the presence of specific functional groups within the diallyl disulfide molecule and verifying its chemical structure acs.orgrsc.orgresearchgate.net. FTIR (Fourier Transform Infrared) spectroscopy is commonly used, allowing for the acquisition of high-resolution spectra.

The IR spectrum of DADS exhibits characteristic absorption bands corresponding to its functional groups, such as C-H stretching vibrations, alkenyl C=C stretches, and C-S stretching vibrations acs.orgresearchgate.net. Analysis of these bands provides confirmatory evidence for the molecular structure of DADS acs.org.

Studies have used FT-IR spectroscopy to verify the incorporation of DADS into polymer matrices or nanoparticles, observing the persistence or shifts of characteristic DADS peaks acs.orgrsc.orgresearchgate.net. For instance, bands around 2929 cm⁻¹ (C-H stretching) and 1635 cm⁻¹ (alkenyl C=C stretch) have been identified in the IR spectrum of DADS researchgate.net. Changes or presence of these bands in the spectra of modified materials indicate the presence and potential interaction of DADS acs.orgresearchgate.net.

Table 2: Characteristic IR Absorption Bands for Diallyl Disulfide

| Wavenumber (cm⁻¹) | Assignment | Source Example |

| ~2929 | C-H stretching | researchgate.net |

| ~1635 | Alkenyl C=C stretch | researchgate.net |

| 850–1300 | C-C stretching | acs.org |

| Other bands | C-S stretching, etc. | acs.orgresearchgate.net |

IR spectroscopy serves as a complementary technique to chromatographic and mass spectrometric methods for comprehensive structural characterization of DADS.

Advanced Imaging Techniques for Cellular Localization and Uptake

Understanding the biological activity of DADS often requires visualizing its interaction with cells, including its uptake and distribution within cellular compartments. Advanced imaging techniques, such as confocal microscopy, are essential for these studies.

Confocal Microscopy for Intracellular Distribution Studies

Confocal microscopy is a powerful technique used to visualize the cellular localization and uptake of diallyl disulfide or formulations containing DADS, such as nanoparticles tandfonline.com. This technique provides high-resolution optical sections of cells, allowing for the visualization of fluorescently labeled compounds and cellular structures in three dimensions.

To study DADS using confocal microscopy, fluorescent probes or labels are typically employed. This can involve labeling DADS directly if chemically feasible and doesn't abolish activity, or more commonly, incorporating fluorescent markers into delivery systems (like nanoparticles) that carry DADS tandfonline.com. Co-staining with fluorescent dyes that target specific cellular organelles (e.g., endoplasmic reticulum, nucleus) allows researchers to determine the intracellular distribution of DADS or its delivery vehicle by observing co-localization of fluorescence signals tandfonline.com.

Studies have utilized confocal microscopy to demonstrate the cellular uptake and internalization of DADS-loaded nanoparticles tandfonline.com. By tracking the fluorescence of the labeled nanoparticles, researchers can observe their entry into cells and their distribution within different cellular compartments over time tandfonline.com. This provides valuable qualitative and sometimes semi-quantitative information about how DADS is delivered to and localized within cells, which is crucial for understanding its mechanisms of action at the cellular level tandfonline.com. Confocal microscopy has also been used in studies involving other diallyl polysulfides to investigate intracellular events like nuclear translocation of target proteins in response to treatment aacrjournals.org.

Method Validation and Quantification Protocols for Diallyl Disulfide